molecular formula C17H14N4O5S B2675411 N-(3-(6-methoxypyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide CAS No. 903279-93-6

N-(3-(6-methoxypyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide

Cat. No.: B2675411
CAS No.: 903279-93-6
M. Wt: 386.38
InChI Key: LXXVGTLQZHWTQP-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(6-methoxypyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridazine Ring: The initial step involves the formation of the pyridazine ring through the reaction of appropriate precursors under controlled conditions.

    Substitution Reactions: The pyridazine derivative is then subjected to substitution reactions to introduce the methoxy group at the 6-position.

    Coupling Reactions: The substituted pyridazine is coupled with a phenyl derivative to form the intermediate compound.

    Sulfonation and Nitration: The final steps involve sulfonation and nitration reactions to introduce the sulfonamide and nitro groups, respectively.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-(6-methoxypyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to reduce the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and acids/bases are used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Amino derivatives formed by the reduction of the nitro group.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(3-(6-methoxypyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism by which N-(3-(6-methoxypyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(6-methoxypyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide
  • N-(3-(6-methoxypyridazin-3-yl)phenyl)-4-methylbenzamide
  • N-(3-(6-methoxypyridazin-3-yl)phenyl)-3-methyl-4-nitrobenzamide

Uniqueness

N-(3-(6-methoxypyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

IUPAC Name

N-[3-(6-methoxypyridazin-3-yl)phenyl]-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O5S/c1-26-17-10-9-16(18-19-17)12-3-2-4-13(11-12)20-27(24,25)15-7-5-14(6-8-15)21(22)23/h2-11,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXXVGTLQZHWTQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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